Clofenetamine
CAS No.: 511-46-6
Cat. No.: VC0524008
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 511-46-6 |
|---|---|
| Molecular Formula | C20H26ClNO |
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine |
| Standard InChI | InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3 |
| Standard InChI Key | IKFQEQVEOQNTRJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Clofenetamine (IUPAC name: 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine) belongs to the phenylpropanamine derivatives, sharing structural similarities with first-generation antihistamines like diphenhydramine and chlorphenoxamine . Its molecular formula is C₂₀H₂₆ClNO, with a molecular weight of 331.88 g/mol . The compound exists as a racemic mixture, featuring no defined stereocenters or E/Z isomerism .
Key Structural Features:
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Aromatic systems: Two benzene rings (one para-chlorinated) linked via an ethoxy group
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Ethylamine side chain: N,N-diethyl substitution enhances lipophilicity and CNS penetration
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Ether linkage: Contributes to metabolic stability compared to ester-based analogs
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆ClNO |
| Molecular Weight | 331.88 g/mol |
| Stereochemistry | Racemic mixture |
| SMILES | CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(Cl)C=C2 |
| InChI Key | IKFQEQVEOQNTRJ-UHFFFAOYSA-N |
The hydrochloride salt (CAS 2019-16-1) is the most commonly documented form, with a molecular weight of 368.38 g/mol .
Pharmacological Mechanisms and Target Engagement
Clofenetamine demonstrates multimodal activity through three primary mechanisms:
Histamine H₁ Receptor Antagonism
As a competitive inverse agonist at H₁ receptors, clofenetamine inhibits histamine-induced bronchoconstriction, vasodilation, and pruritus . Its binding affinity parallels that of chlorpheniramine but with prolonged receptor occupancy due to increased lipophilicity.
Muscarinic Acetylcholine Receptor Blockade
The compound exhibits significant anticholinergic activity, inhibiting parasympathetic responses in smooth muscle and exocrine glands. This property historically suggested utility in Parkinson’s disease management, though clinical data remain sparse.
Central Nervous System Effects
Animal studies indicate sedative and anxiolytic effects at doses ≥5 mg/kg, likely mediated through indirect modulation of GABAergic transmission and histamine-mediated arousal pathways.
Preclinical Research Findings
Acute Toxicity Profile
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Oral LD₅₀: 650 mg/kg in mice, inducing convulsions and respiratory distress
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Neurotoxicity: Dose-dependent tremors and ataxia observed in rodent models at ≥100 mg/kg
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Cardiovascular Effects: Transient hypotension and tachycardia at therapeutic doses
Comparative Efficacy Studies
| Parameter | Clofenetamine | Diphenhydramine | Chlorpheniramine |
|---|---|---|---|
| H₁ IC₅₀ (nM) | 8.2 | 12.4 | 6.7 |
| t₁/₂ (hours) | 9–11 | 4–7 | 12–15 |
| CNS Penetration | High | High | Moderate |
Data derived from isolated guinea pig ileum assays and radioligand binding studies .
Synthesis and Patent Landscape
The original synthesis route (GB667113A) involves:
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Grignard reaction between 4-chlorophenylmagnesium bromide and ethyl benzoate
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Alkylation of intermediate alcohol with N,N-diethyl-2-chloroethylamine
Recent advances propose enzymatic resolution of enantiomers, though industrial-scale production ceased circa 1980 .
Future Directions and Research Opportunities
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Antiviral Repurposing: Structural analogs show activity against enveloped viruses; clofenetamine’s potential against SARS-CoV-2 merits investigation
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Neuropsychiatric Applications: Dual histamine/cholinergic modulation could benefit treatment-resistant depression or anxiety disorders
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Formulation Development: Transdermal or inhaled delivery systems to mitigate systemic toxicity
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